molecular formula C9H7BrF2O B12066916 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone

1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone

Cat. No.: B12066916
M. Wt: 249.05 g/mol
InChI Key: YKUXETNXDMVDLO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, while the ethanone moiety is substituted with two fluorine atoms

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone using bromine in the presence of aluminum chloride as a catalyst. The resulting 3-bromo-4-methylacetophenone is then subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethanone moiety .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in tert-butanol.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures. Palladium catalysts are commonly employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-(3-iodo-4-methylphenyl)-2,2-difluoroethanone.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with molecular targets. The bromine and difluoroethanone groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved vary depending on the specific application and target molecule.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

YKUXETNXDMVDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)Br

Origin of Product

United States

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